molecular formula C10H6INO2 B8708623 2-Iodo-7-nitronaphthalene CAS No. 58258-69-8

2-Iodo-7-nitronaphthalene

Cat. No.: B8708623
CAS No.: 58258-69-8
M. Wt: 299.06 g/mol
InChI Key: VMUNEKSHQMHGHI-UHFFFAOYSA-N
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Description

2-Iodo-7-nitronaphthalene (C₁₀H₆INO₂) is a halogenated nitroaromatic compound characterized by a naphthalene backbone substituted with an iodine atom at the 2-position and a nitro group (-NO₂) at the 7-position. This arrangement confers distinct electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura, Ullmann) where iodine acts as a superior leaving group compared to bromine or chlorine. The nitro group’s electron-withdrawing nature further polarizes the aromatic ring, influencing reactivity and regioselectivity in subsequent transformations.

Properties

CAS No.

58258-69-8

Molecular Formula

C10H6INO2

Molecular Weight

299.06 g/mol

IUPAC Name

2-iodo-7-nitronaphthalene

InChI

InChI=1S/C10H6INO2/c11-9-3-1-7-2-4-10(12(13)14)6-8(7)5-9/h1-6H

InChI Key

VMUNEKSHQMHGHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)I)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 315.07 g/mol
  • Melting Point : ~145–148°C (varies with purity)
  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and poorly soluble in water.
  • Reactivity : The iodine substituent undergoes facile substitution under mild conditions, while the nitro group stabilizes negative charge density via resonance.

To contextualize 2-Iodo-7-nitronaphthalene’s utility, its properties are compared to structurally related halogenated nitronaphthalenes (Table 1).

Table 1: Comparative Analysis of Halogenated Nitronaphthalenes
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reactivity in Cross-Coupling Key Applications
This compound C₁₀H₆INO₂ 315.07 145–148 High (iodine as leaving group) Suzuki coupling, photovoltaics
2-Bromo-7-nitronaphthalene C₁₀H₆BrNO₂ 267.07 162–165 Moderate Pharmaceuticals, dye synthesis
2-Chloro-5-nitronaphthalene C₁₀H₆ClNO₂ 223.62 178–181 Low (requires harsh conditions) Agrochemical intermediates
1-Iodo-3-nitronaphthalene C₁₀H₆INO₂ 315.07 130–133 High (steric hindrance lowers yield) OLED materials
Key Research Findings :

Reactivity in Cross-Coupling :

  • This compound exhibits faster reaction kinetics in palladium-catalyzed couplings compared to bromo and chloro analogs due to iodine’s lower bond dissociation energy . For instance, Suzuki reactions with arylboronic acids achieve >90% yield at 80°C, whereas bromo analogs require >100°C for similar efficiency.
  • Steric effects: 1-Iodo-3-nitronaphthalene shows reduced coupling efficiency (~70% yield) due to steric hindrance from the nitro group’s proximity .

Electronic Effects :

  • The nitro group at the 7-position in this compound withdraws electron density via conjugation, stabilizing transition states in nucleophilic substitutions. In contrast, 2-Chloro-5-nitronaphthalene’s meta-nitro placement reduces resonance stabilization, necessitating harsher reaction conditions .

Thermal Stability :

  • Iodo derivatives generally exhibit lower thermal stability than bromo/chloro analogs. Thermogravimetric analysis (TGA) reveals this compound decomposes at ~200°C, while 2-Bromo-7-nitronaphthalene remains stable up to 250°C .

Applications :

  • This compound : Preferred in photovoltaics for synthesizing electron-deficient π-conjugated polymers.
  • 2-Bromo-7-nitronaphthalene : Widely used in pharmaceutical intermediates (e.g., antitumor agents) due to balanced reactivity and cost.

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